molecular formula C15H28O3 B14070954 2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol CAS No. 100664-26-4

2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol

Cat. No.: B14070954
CAS No.: 100664-26-4
M. Wt: 256.38 g/mol
InChI Key: BGUYVWYUIXKRDO-UHFFFAOYSA-N
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Description

2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol is a polyoxygenated terpenoid characterized by a 12-carbon backbone with three methyl groups (at C2, C6, and C10), two double bonds (Δ⁶,¹¹), and hydroxyl groups at C2, C3, and C10. Its stereochemical configuration is defined as (3R,10S,6E) in marine-derived Aspergillus pseudoglaucus . Structurally, it belongs to the farnesane family, sharing a branched isoprenoid skeleton with compounds like farnesol and farnesyl pyrophosphate but distinguished by hydroxylation patterns.

The compound has been isolated from diverse sources, including:

  • Marine fungi (Aspergillus pseudoglaucus)
  • Plants (Rhododendron dauricum)

dauricum, though direct activity data are lacking) .

Properties

CAS No.

100664-26-4

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

2,6,10-trimethyldodeca-6,11-diene-2,3,10-triol

InChI

InChI=1S/C15H28O3/c1-6-15(5,18)11-7-8-12(2)9-10-13(16)14(3,4)17/h6,8,13,16-18H,1,7,9-11H2,2-5H3

InChI Key

BGUYVWYUIXKRDO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,6,10-trimethyl-1,5,9-undecatriene, which undergoes hydroxylation reactions to introduce the hydroxyl groups at the 2, 3, and 10 positions. The reaction conditions often involve the use of catalysts like osmium tetroxide (OsO4) and co-oxidants such as N-methylmorpholine N-oxide (NMO) to achieve the desired hydroxylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in various biochemical reactions, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features of 2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol and Analogues

Compound Name Molecular Formula Hydroxyl Positions Double Bonds Source Key References
This compound C₁₅H₂₈O₃ 2, 3, 10 Δ⁶,¹¹ Marine fungi, plants
(3S)-3,7,11-Trimethyldodeca-6,10-dien-1,2,3-triol C₁₅H₂₈O₃ 1, 2, 3 Δ⁶,¹⁰ Tricholoma portentosum
Farnesol C₁₅H₂₆O 1 Δ²,⁶,¹⁰ Various plants, insects
Grifolin (5-methyl-2-[(2E,6E)-farnesyl]resorcinol) C₂₁H₂₈O₂ Benzene-diol Δ²,⁶,¹⁰ Albatrellus mushrooms
2,6,11-Trimethyldodeca-2,6,10-triene C₁₅H₂₄ None Δ²,⁶,¹⁰ Beilschmiedia tsangii

Key Observations :

  • Hydroxylation: The target triol’s hydroxyls at C2, C3, and C10 enhance polarity compared to non-hydroxylated analogs like 2,6,11-trimethyldodeca-2,6,10-triene .
  • Double Bond Position: Δ⁶,¹¹ in the target compound vs.
  • Backbone Variations: Farnesol (C₁₅H₂₆O) and Grifolin (C₂₁H₂₈O₂) have distinct functional groups (single hydroxyl vs. aromatic diol) that dictate their roles in biosynthesis (e.g., farnesyl pyrophosphate in terpenoid pathways ) or cytotoxicity .

Functional and Bioactivity Comparisons

Table 2: Bioactivity Profiles of Related Compounds

Compound Name Bioactivity IC₅₀/EC₅₀ Mechanism/Application References
This compound Antioxidant (DPPH scavenging) Not reported Radical stabilization
(3S)-3,7,11-Trimethyldodeca-6,10-dien-1,2,3-triol Not reported Structural novelty in fungi
Grifolin Anticancer (cytotoxicity) 0.42–1.5 μg/mL Apoptosis induction in P-388/HT-29
2,6,11-Trimethyldodeca-2,6,10-triene Cytotoxic (P-388/HT-29) 2.2 μg/mL (HT-29) Membrane disruption?
Farnesyl pyrophosphate Biosynthesis intermediate Terpenoid precursor

Key Insights :

  • Antioxidant vs.

Research Implications and Gaps

Mechanistic Studies : The triol’s antioxidant mechanism (e.g., radical scavenging vs. metal chelation) requires elucidation .

Synthetic Accessibility : Modular synthesis of hydroxylated farnesanes could enable structure-activity relationship (SAR) studies.

Biological Activity

2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol is a complex organic compound notable for its unique dodecane backbone and multiple functional groups. With the molecular formula C15H28O3C_{15}H_{28}O_3, it features hydroxyl groups that enhance its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Dodecane Backbone : A long hydrocarbon chain that influences its physical properties.
  • Hydroxyl Groups : Located at positions 2, 3, and 10, these groups are crucial for hydrogen bonding and reactivity.
  • Diene Configuration : The double bonds at positions 6 and 11 contribute to its reactivity in biological systems.
PropertyValue
Molecular FormulaC15H28O3
Molecular Weight256.38 g/mol
IUPAC NameThis compound
CAS Number100664-26-4

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Antioxidant Activity : The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacteria and fungi due to its ability to disrupt cellular membranes.
  • Modulation of Biological Pathways : Its interaction with specific receptors and enzymes can influence metabolic pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance:

  • A study demonstrated that related terpenes effectively reduced oxidative damage in cellular models by neutralizing reactive oxygen species (ROS) .

Antimicrobial Effects

The antimicrobial potential of this compound has been explored through various studies:

  • Case Study : A recent investigation showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell walls and inhibited growth .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have also been evaluated:

  • In vitro studies revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound better, a comparison with structurally similar compounds is insightful:

Compound NameStructure CharacteristicsUnique Features
Diosgenin Steroidal structureKnown for significant biological activity
β-Sitosterol Plant sterolImportant for cholesterol metabolism
2,6-Dimethylphenol Aromatic compoundExhibits antimicrobial properties

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